molecular formula C25H29N3O5 B12789097 MS-180 free base CAS No. 790639-17-7

MS-180 free base

Cat. No.: B12789097
CAS No.: 790639-17-7
M. Wt: 451.5 g/mol
InChI Key: LKMZVCXVGWBLDI-KRWDZBQOSA-N
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Chemical Reactions Analysis

MS-180 free base can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MS-180 free base has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

MS-180 free base can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:

    MS-181: Another compound with similar applications and properties.

    MS-182: Known for its use in chemical and biological research.

    MS-183: Investigated for its potential therapeutic effects.

Each of these compounds has unique features that make them suitable for specific applications, highlighting the uniqueness of this compound in its respective field.

Properties

CAS No.

790639-17-7

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate

InChI

InChI=1S/C25H29N3O5/c1-2-32-23(29)14-17-13-20-15-21(7-8-22(20)33-16-17)27-25(30)19-5-3-18(4-6-19)24(26)28-9-11-31-12-10-28/h3-8,15,17,26H,2,9-14,16H2,1H3,(H,27,30)/t17-/m0/s1

InChI Key

LKMZVCXVGWBLDI-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1

Canonical SMILES

CCOC(=O)CC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1

Origin of Product

United States

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